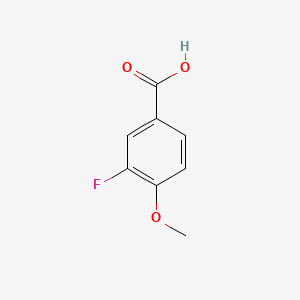

3-Fluoro-4-methoxybenzoic acid

概要

説明

3-Fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a fluorinated derivative of para-anisic acid and is known for its applications as a building block in various chemical syntheses. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzoic acid core .

準備方法

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-methoxybenzoic acid with a fluorinating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes such as the Fries rearrangement. This method allows for the production of key fluoro building blocks, including 3-fluoro-4-methoxybenzoyl chloride, which can be further hydrolyzed to yield the desired acid .

化学反応の分析

Types of Reactions

3-Fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atom enables nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can undergo Fischer esterification to form esters.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Potassium carbonate, DMF, elevated temperatures.

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Acylation: Thionyl chloride, anhydrous conditions.

Major Products Formed

Esters: Formed through esterification reactions.

Benzoyl Chloride: Formed through acylation reactions.

科学的研究の応用

Pharmaceutical Development

3-Fluoro-4-methoxybenzoic acid is primarily recognized for its role as an intermediate in pharmaceutical synthesis. It is particularly relevant in the development of:

- Anti-inflammatory Drugs : The compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that help alleviate pain and inflammation.

- Analgesics : It contributes to the formulation of pain relief medications, enhancing their efficacy and reducing side effects.

- Antiviral Agents : Recent studies suggest potential applications in creating antiviral therapies, notably against hepatitis B virus (HBV) replication, indicating promising avenues for further research .

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals that improve crop yield and protection. Its applications include:

- Herbicides and Pesticides : The compound enhances the effectiveness of herbicides and pesticides, contributing to better pest control and crop management strategies .

- Plant Growth Regulators : Research indicates that derivatives of this compound can regulate plant growth and combat various agricultural pests and diseases .

Material Science

The compound plays a significant role in material science due to its properties:

- Polymers and Resins : It is incorporated into polymers and resins to improve thermal stability and chemical resistance, which are crucial for various industrial applications .

- Advanced Materials : Its fluorinated structure allows for enhanced performance in materials used in electronics and coatings.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for chromatographic techniques. Its applications include:

- Quality Control : It aids in the accurate quantification of similar compounds in complex mixtures, ensuring quality control in laboratories .

- Research Reagents : The compound is utilized as a reagent in organic synthesis, facilitating the creation of more complex molecules efficiently .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth; lower minimum bactericidal concentration compared to traditional antibiotics. |

| Enzyme Inhibition | Effective reduction in tyrosinase activity; implications for developing skin-lightening agents. |

| Anti-HBV Activity | Potential inhibition of HBV replication; promising for antiviral therapy. |

作用機序

The mechanism of action of 3-Fluoro-4-methoxybenzoic acid primarily involves its reactivity at the carboxylic acid group and the fluorine atom. The fluoride substituent enables nucleophilic aromatic substitution, while the carboxylic group participates in various reactions such as esterification and acylation. These reactions allow the compound to act as an intermediate in the synthesis of biologically active molecules .

類似化合物との比較

Similar Compounds

- 3-Fluorobenzoic Acid

- 4-Fluorobenzoic Acid

- 2-Fluorobenzoic Acid

- 3-Fluoro-4-hydroxybenzoic Acid

Uniqueness

3-Fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups enhances its reactivity and makes it a valuable building block in synthetic chemistry .

生物活性

3-Fluoro-4-methoxybenzoic acid (CAS number 403-20-3) is a fluorinated benzoic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

General Information:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Melting Point | 211 - 213 °C |

| Appearance | White powder |

| Purity | >98% |

Synthesis and Reactivity

This compound can undergo various chemical reactions, making it a versatile building block in drug development. Notably, it can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for further synthetic applications. For instance, it can participate in Fischer esterification to produce esters with potential therapeutic applications, such as treatment for Alzheimer's disease .

Medicinal Applications

- Alzheimer's Disease Treatment : The compound has been explored for its potential to form esters that may have therapeutic effects against Alzheimer's disease. Research indicates that derivatives of this compound can interact with biological targets involved in neurodegeneration .

- Antimicrobial Properties : The compound has been modified into hydrazides used in the synthesis of oxadiazoles, which exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents .

- Quantitative Structure-Activity Relationship (QSAR) : Studies have shown that substituted benzoic acids, including this compound, can be evaluated for their metabolic pathways and biological activities through QSAR modeling. This approach helps predict the biological activity based on structural properties .

Agricultural Applications

This compound has also been investigated for its agricultural benefits:

- Fungicide and Herbicide Development : The compound exhibits significant inhibition effects against various plant pathogens and weeds. For example, it has shown effectiveness against Cytospora mandshurica and Coniella diplodiella, indicating its potential as a fungicide .

- Plant Growth Regulation : Research indicates that derivatives of this compound can regulate plant growth, suggesting applications in crop management and agricultural productivity .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Neuroprotective Effects : A study demonstrated that esters derived from this compound could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This indicates a promising direction for developing neuroprotective agents .

- Fungal Inhibition Assays : In laboratory settings, the compound was tested against various fungal strains, showing effective inhibition at concentrations as low as 10 mg/L for certain pathogens .

- Metabolic Profiling : Research utilizing NMR spectroscopy has provided insights into the metabolic fate of fluorinated benzoic acids in biological systems, aiding in understanding how modifications affect their biological activity .

特性

IUPAC Name |

3-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNNNQDQEORWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369895 | |

| Record name | 3-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-20-3 | |

| Record name | 3-Fluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。